molecular formula C8H2BrF6NO B1443666 1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanone CAS No. 1375303-24-4

1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanone

Cat. No.: B1443666
CAS No.: 1375303-24-4
M. Wt: 322 g/mol
InChI Key: ADWYKEIRNDVOCM-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound is systematically named 1-(5-bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanone , reflecting its substitution pattern on the pyridine ring and the trifluoroethanone moiety. Key identifiers include:

  • CAS Registry Number : 1375303-24-4
  • Molecular Formula : C₈H₂BrF₆NO
  • Molecular Weight : 322.00 g/mol
  • SMILES Notation : FC(F)(F)C(C1=CC(C(F)(F)F)=NC=C1Br)=O

The IUPAC name derives from the pyridine backbone substituted at the 4-position with a trifluoroethanone group and at the 2- and 5-positions with trifluoromethyl and bromine groups, respectively.

Molecular Structure and Conformational Analysis

The molecular structure features a pyridine ring with three substituents:

  • Trifluoroethanone at position 4
  • Trifluoromethyl at position 2
  • Bromine at position 5

Bond lengths and angles are influenced by electron-withdrawing effects:

  • C–F bonds : ~1.33–1.34 Å (typical for trifluoromethyl groups)
  • C–Br bond : 1.90 Å (consistent with aryl bromides)
  • Pyridine ring planarity : Deviations <0.004 Å, indicating near-perfect planarity

Conformational analysis reveals restricted rotation around the C–C bond linking the pyridine and trifluoroethanone groups due to steric hindrance from the trifluoromethyl and bromine substituents. Density Functional Theory (DFT) studies on analogous trifluoroacetophenones suggest a planar configuration minimizes steric clashes and stabilizes the molecule through conjugation.

Electronic Distribution and Molecular Orbital Theory

The electron-withdrawing trifluoromethyl and bromine groups induce significant polarization:

  • Natural Bond Orbital (NBO) charges :
    • Carbonyl oxygen: -0.499 e
    • Fluorine atoms: -0.332 to -0.354 e
    • Pyridine nitrogen: -0.28 e (calculated for fluoropyridines)

Frontier Molecular Orbitals :

  • HOMO : Localized on the pyridine ring and bromine atom
  • LUMO : Dominated by the carbonyl and trifluoromethyl groups
  • Energy gap (HOMO-LUMO) : ~5.6–6.4 eV (comparable to fluoropyridines)

These electronic properties enhance electrophilic reactivity at the carbonyl carbon and nucleophilic aromatic substitution at the bromine site.

Crystal Structure and Solid-State Properties

X-ray crystallography of related compounds (e.g., imidazo[1,2-a]pyridines) reveals:

  • Hydrogen bonding : C–H⋯N and C–H⋯O interactions form molecular strips
  • Packing motifs : Layers stabilized by F⋯F contacts (3.2–3.5 Å) and π–π stacking (interplanar distance: 3.6 Å)
  • Hirshfeld surface analysis :
    • F⋯H/H⋯F interactions: 31.6%
    • H⋯H contacts: 16.8%

The compound’s predicted density is 1.786 g/cm³, with a boiling point of 234.2°C.

Historical Context of Trifluoroethyl Pyridine Derivatives

Trifluoromethylpyridines emerged in the late 20th century as key intermediates in agrochemical and pharmaceutical synthesis. Early work focused on:

  • Nucleophilic substitution : Bromine displacement in 5-bromo-2-trifluoromethylpyridines
  • Cross-coupling reactions : Suzuki-Miyaura couplings using palladium catalysts

The introduction of trifluoroethanone moieties, as in this compound, expanded applications in:

  • Organocatalysis : Leveraging electron-deficient carbonyl groups
  • Ligand design : Coordination to transition metals via pyridine nitrogen

Properties

IUPAC Name

1-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrF6NO/c9-4-2-16-5(7(10,11)12)1-3(4)6(17)8(13,14)15/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWYKEIRNDVOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)Br)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrF6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis from 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine

One documented approach involves starting from 5-bromo-2-chloro-4-(trifluoromethyl)pyridine, which can be synthesized by copper(I) iodide-catalyzed reaction of 5-bromo-2-chloro-4-iodopyridine with methyl 2,2-difluoro-2-(fluorosulfonyl)acetate in N,N-dimethylformamide (DMF) at 100 °C for 6 hours, yielding the trifluoromethylated pyridine intermediate in 64% yield.

This intermediate can then be subjected to further functionalization to introduce the trifluoroethanone group at the 4-position, although detailed conditions for this step are less explicitly reported.

Cross-Coupling and Related Methods

Alternative synthetic routes involve palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. For example, 1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethanone analogs have been synthesized by coupling brominated pyridine derivatives with trifluoromethylated boronic acids or related reagents in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) in solvent mixtures like 1,4-dioxane/water at elevated temperatures (~100 °C).

These methods allow for the introduction of the trifluoroethanone group with high regioselectivity and functional group tolerance.

Representative Reaction Conditions and Yields

Step Starting Material Reagents/Conditions Solvent Temperature Time Yield (%) Notes
1 5-Bromo-2-chloro-4-iodopyridine Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, CuI (2 eq) DMF 100 °C 6 h 64 Formation of 5-bromo-2-chloro-4-(trifluoromethyl)pyridine
2 5-Bromo-2-(trifluoromethyl)pyridine Trifluoroacetylating agent (e.g., trifluoroacetic anhydride) DCM or other organic solvent Ambient to reflux Several hours Not specified Introduction of trifluoroethanone group
3 4-Bromopyridin-2-yl derivative Pd(PPh₃)₄ catalyst, trifluoromethyl iodide, K₂CO₃ 1,4-Dioxane/water (9:1) 100 °C Several hours Moderate to high Suzuki-Miyaura coupling to install trifluoroethanone moiety

Experimental Notes and Observations

  • The presence of electron-withdrawing trifluoromethyl groups enhances the electrophilicity of the ketone, facilitating nucleophilic additions and bioreductions.
  • The bromopyridinyl moiety serves as a versatile handle for cross-coupling reactions, enabling further diversification of the molecule.
  • Reaction mixtures often require careful workup, including dilution with water, filtration through celite, washing with pentane or ether, drying over sodium sulfate, and concentration under reduced pressure at mild temperatures (e.g., 30 °C) to avoid decomposition.
  • Storage of the final product is recommended at low temperatures (2–8 °C) under inert atmosphere to prevent hydrolysis or oxidation.

Summary Table of Key Preparation Methods

Method Key Reagents Catalyst Solvent Temperature Yield Advantages Limitations
Copper(I)-catalyzed trifluoromethylation Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, CuI CuI DMF 100 °C 64% Straightforward trifluoromethylation Requires halopyridine precursor
Trifluoroacetylation of bromopyridine Trifluoroacetic anhydride or equivalent None or base DCM or similar Ambient to reflux Not specified Direct ketone formation Sensitive reagents, moderate yield
Suzuki-Miyaura cross-coupling Trifluoromethyl iodide, K₂CO₃ Pd(PPh₃)₄ 1,4-Dioxane/water 100 °C Moderate to high High regioselectivity, scalable Requires Pd catalyst, longer reaction time

Chemical Reactions Analysis

1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl and bromine groups enhance the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biological processes, depending on the specific target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other trifluoroethanone derivatives allow for targeted comparisons. Below is a detailed analysis of its analogs, grouped by core structural motifs:

Pyridine-Based Trifluoroethanones

1-(5-Bromo-2-methylpyridin-3-yl)ethanone (CAS 1256823-89-8) Molecular Formula: C₈H₈BrNO Key Differences: Replaces the trifluoromethyl and trifluoroacetyl groups with a methyl group and a simple acetyl group. Reactivity: Less electrophilic due to the absence of fluorine atoms, reducing its utility in Suzuki-Miyaura couplings .

1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrochloride (CAS 1883347-28-1) Molecular Formula: C₇H₄BrClF₃NO Key Differences: Contains a protonated pyridine ring (hydrochloride salt) and lacks the trifluoromethyl substituent at position 2. Applications: Used in medicinal chemistry for kinase inhibitor synthesis, highlighting the role of fluorine in enhancing binding affinity .

Phenyl-Based Trifluoroethanones

1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone (CAS 1190865-44-1) Molecular Formula: C₉H₃ClF₆O Key Differences: Substitutes the pyridine ring with a benzene ring, featuring chloro and trifluoromethyl groups. Applications: Intermediate in the synthesis of Afoxolaner (a veterinary insecticide), demonstrating the versatility of trifluoroethanones in agrochemicals .

3',5'-Dichloro-4'-fluoro-2,2,2-trifluoroacetophenone (CAS 1190865-44-1) Molecular Formula: C₈H₂Cl₂F₄O Key Differences: Contains multiple halogens (Cl, F) on the aromatic ring but lacks a pyridine backbone. Physical Properties: Higher melting point (223–226°C) compared to the target compound, attributed to increased halogen-based crystallinity .

Cyclohexyl-Substituted Trifluoroethanones

1-(5-Cyclohexyl-2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone Molecular Formula: C₁₄H₁₅F₃O₃ Key Differences: Incorporates a cyclohexyl group and hydroxyl substituents, enhancing solubility in polar solvents. Applications: Used in polymer chemistry as a photoinitiator, contrasting with the pyridine-based compound’s role in small-molecule synthesis .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Reference
Target Compound C₈H₂BrF₆NO 322.01 5-Br, 2-CF₃, 4-COCF₃ Pharmaceutical intermediates
1-(5-Bromo-2-methylpyridin-3-yl)ethanone C₈H₈BrNO 228.06 5-Br, 2-CH₃, 3-COCH₃ Limited synthetic use
1-[3-Chloro-5-(trifluoromethyl)phenyl]-TFEO C₉H₃ClF₆O 276.56 3-Cl, 5-CF₃, COCF₃ Afoxolaner synthesis
3',5'-Dichloro-4'-fluoro-TFEO C₈H₂Cl₂F₄O 259.00 3-Cl, 5-Cl, 4-F, COCF₃ High-melting specialty chemicals

Research Findings and Trends

  • Electronic Effects: The trifluoromethyl and trifluoroacetyl groups in the target compound significantly lower the LUMO energy of the pyridine ring, facilitating nucleophilic aromatic substitutions compared to non-fluorinated analogs .
  • Synthetic Utility: Pyridine-based trifluoroethanones exhibit superior reactivity in Pd-catalyzed cross-coupling reactions (e.g., with boronic acids) compared to phenyl-based derivatives, as evidenced by their use in kinase inhibitor synthesis .
  • Regulatory Status: Compounds like 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone are listed in ECHA’s lead registrant database, underscoring their industrial relevance and regulatory scrutiny .

Biological Activity

1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanone is a complex organic compound notable for its unique structural features, including bromine and trifluoromethyl groups attached to a pyridine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C8H2BrF6NO
  • Molar Mass : 322 g/mol
  • Density : 1.786 g/cm³ (predicted)
  • Boiling Point : 234.2 °C (predicted)
  • pKa : -5.53 (predicted)
PropertyValue
Molecular FormulaC8H2BrF6NO
Molar Mass322 g/mol
Density1.786 g/cm³
Boiling Point234.2 °C
pKa-5.53

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the trifluoromethyl and bromine groups enhances its binding affinity to various enzymes and receptors, which may modulate their activity. The exact pathways and targets are context-dependent but often involve inhibition or activation of key biological processes.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with halogen substitutions can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of related pyridine derivatives. For example, compounds featuring similar functional groups have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis or necrosis. The mechanism typically involves the modulation of mitochondrial function and oxidative stress pathways.

Case Studies

  • Antimicrobial Activity Study : A study evaluated the efficacy of various halogenated pyridine derivatives against bacterial strains. The results indicated that compounds with trifluoromethyl groups exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts, suggesting a structure-activity relationship that favors halogenation for increased potency .
  • Anticancer Evaluation : In a series of experiments on K562 leukemia cells, thiosemicarbazone derivatives demonstrated significant cytotoxicity through mechanisms involving mitochondrial dysfunction and GSH depletion. The findings highlighted the importance of functional group positioning in enhancing biological activity .
  • Mechanistic Insights : Investigations into the molecular interactions of trifluoromethylated compounds revealed that these substituents could stabilize enzyme-substrate complexes, thereby influencing reaction rates and pathways critical for cellular metabolism .

Q & A

What are the optimized synthetic routes for 1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanone, and how do reaction conditions influence yield?

The synthesis involves coupling brominated pyridine derivatives with trifluoroacetylating agents. A representative method uses 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone as a precursor, reacting it with m-(aminomethyl)benzylamine in toluene under reflux for 23 hours, achieving a 65% yield . Key factors include:

  • Solvent choice : Toluene enhances solubility and reaction efficiency.
  • Catalyst : Acidic conditions (e.g., toluene-4-sulfonic acid) accelerate imine formation.
  • Temperature : Reflux conditions (≈110°C) balance reaction rate and decomposition.

How can conflicting NMR data for this compound be resolved during structural elucidation?

Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from:

  • Rotameric equilibria : The trifluoromethyl group can cause dynamic rotational isomerism, observed in splitting patterns of adjacent protons.
  • Residual solvents : Ensure thorough drying, as traces of DMSO or water may alter chemical shifts.
  • Comparative analysis : Cross-reference with 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone (CAS 1190865-44-1), which exhibits similar electronic environments .

What advanced purification techniques are recommended for isolating high-purity samples?

  • Column chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate trifluoroacetylated byproducts.
  • Recrystallization : Ethanol/water mixtures yield crystals with >95% purity, as demonstrated for analogous trifluoroethanones .
  • Distillation : For thermally stable batches, fractional distillation under reduced pressure (e.g., 265°C at 0.1 mmHg) minimizes decomposition .

How does the electron-withdrawing trifluoromethyl group influence reactivity in nucleophilic substitutions?

The CF₃ group deactivates the pyridine ring, directing nucleophilic attacks to the para-position of the bromine atom. This is critical in:

  • Suzuki couplings : The bromine site undergoes cross-coupling with boronic acids, while the CF₃ group stabilizes intermediates via resonance .
  • Hydrolysis : Controlled basic conditions (e.g., KOH/EtOH) selectively cleave the ketone without affecting the pyridine ring .

What spectroscopic methods are most effective for quantifying trace impurities?

  • LC-MS : Detects low-level byproducts (e.g., 1-(4-bromothiazol-2-yl)-2,2,2-trifluoroethanone ) with a detection limit of 0.1% .
  • ¹⁹F NMR : High sensitivity for fluorinated impurities; integration of peaks at δ -70 to -75 ppm quantifies residual trifluoroacetyl species .

How can computational modeling aid in predicting reaction pathways for derivatives?

  • DFT calculations : Optimize transition states for nucleophilic substitutions at the 5-bromo position (e.g., B3LYP/6-31G* level).
  • Solvent effects : COSMO-RS models predict solvation energies in toluene or DMF, guiding solvent selection .

What are the key stability considerations for long-term storage?

  • Temperature : Store at -20°C to prevent ketone degradation or dimerization .
  • Light exposure : Amber vials mitigate photolytic cleavage of the C-Br bond.
  • Moisture : Desiccants (e.g., molecular sieves) prevent hydrolysis to carboxylic acids .

How do steric effects from the trifluoromethyl group impact crystallization behavior?

The bulky CF₃ group disrupts crystal packing, leading to:

  • Low melting points : Observed mp ranges (123–124°C) for related pyridinyl trifluoroethanones .
  • Polymorphism : Slow cooling in ethanol favors monoclinic over triclinic forms, verified by XRD .

What strategies mitigate side reactions during scale-up synthesis?

  • Batch-wise reagent addition : Prevents exothermic runaway reactions.
  • In-line IR monitoring : Tracks ketone formation in real time, allowing immediate adjustment of reaction parameters .
  • Quenching protocols : Gradual addition of NaHCO₃ neutralizes acidic byproducts, minimizing decomposition .

How can kinetic studies elucidate the rate-determining step in fluorination reactions?

  • Eyring plots : Measure activation parameters (ΔH‡, ΔS‡) for CF₃ group introduction via Arrhenius experiments.
  • Isotopic labeling : ¹⁸O tracing in trifluoroacetyl precursors identifies whether oxygen exchange occurs during hydrolysis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanone
Reactant of Route 2
Reactant of Route 2
1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanone

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